Glucagon receptor antagonists-5

説明

Physiological Role of Glucagon (B607659) and the Glucagon Receptor in Metabolic Regulation

Glucagon, a 29-amino acid peptide hormone secreted by the α-cells of the pancreas, plays a crucial role in maintaining glucose homeostasis. e-enm.orgnih.gov It acts as a counter-regulatory hormone to insulin (B600854), primarily by stimulating the liver to produce glucose through glycogenolysis (the breakdown of glycogen) and gluconeogenesis (the synthesis of glucose from non-carbohydrate sources). e-enm.orgphysiology.org This action ensures a steady supply of glucose to the body, particularly the brain, during periods of fasting or low blood sugar.

The physiological effects of glucagon are mediated through its binding to the glucagon receptor (GCGR), a G-protein coupled receptor (GPCR) predominantly found in the liver. nih.govfrontiersin.org Upon binding, the GCGR activates intracellular signaling pathways that lead to increased glucose output. Beyond its primary role in glucose metabolism, glucagon is also involved in amino acid and lipid metabolism, energy homeostasis, and the regulation of insulin and glucagon secretion itself. nih.govfrontiersin.org It can also suppress appetite and gastrointestinal motility. e-enm.org

Pathophysiological Implications of Glucagon Receptor Dysregulation in Metabolic Disorders

Dysregulation of the glucagon receptor system is a key feature of several metabolic disorders, most notably type 2 diabetes (T2D). In individuals with T2D, there is often an inappropriate elevation of glucagon levels, a condition known as hyperglucagonemia. physiology.orggertitashkomd.com This excess glucagon contributes significantly to the persistent hyperglycemia characteristic of the disease by driving excessive hepatic glucose production. physiology.org The normal suppressive effect of insulin on glucagon secretion is often impaired in T2D, further exacerbating the hormonal imbalance. diabetesjournals.org

Furthermore, alterations in the insulin-to-glucagon ratio are critical in the development and maintenance of pathological hyperglycemic states. physiology.org This hormonal imbalance disrupts the delicate control of glucose metabolism, leading to a state of chronic high blood sugar. Research has also implicated glucagon receptor dysregulation in other metabolic issues, including obesity and non-alcoholic fatty liver disease (NAFLD), due to its influence on lipid metabolism and energy expenditure. frontiersin.orgnih.gov

Therapeutic Rationale for Glucagon Receptor Antagonism in Disease Management Models

Given the significant role of hyperglucagonemia in the pathophysiology of T2D, blocking the action of glucagon at its receptor presents a logical therapeutic strategy. The primary rationale for developing glucagon receptor antagonists (GRAs) is to reduce excessive hepatic glucose production, thereby lowering blood glucose levels in patients with diabetes. nih.gov By inhibiting the glucagon receptor, these antagonists can effectively blunt the hyperglycemic effects of excess glucagon. nih.gov

This approach offers a complementary mechanism to existing diabetes therapies that primarily focus on enhancing insulin secretion or improving insulin sensitivity. e-enm.org Studies in animal models have demonstrated that blocking the glucagon receptor can improve glucose tolerance and reduce hyperglycemia. nih.gov Furthermore, research suggests that GRAs may also have beneficial effects on lipid profiles and could potentially be used in the management of type 1 diabetes to reduce glycemic volatility. diabetesjournals.org The development of potent and orally bioavailable GRAs, such as Glucagon receptor antagonist-5, represents a promising avenue for the treatment of T2D. medchemexpress.com

Historical Context and Evolution of Glucagon Receptor Antagonist Discovery Programs

The journey to discover and develop glucagon receptor antagonists has been a long and evolving process. The concept of targeting the glucagon receptor for diabetes therapy emerged from the understanding of glucagon's role in hyperglycemia, a concept solidified by the work of researchers like Unger in the 1970s. unl.ptresearchgate.net Early efforts focused on creating peptide-based antagonists by modifying the structure of the native glucagon molecule. nih.gov These initial compounds, such as des-His1[Glu9]glucagon amide, demonstrated the feasibility of blocking the glucagon receptor and producing biological effects. glucagon.com

The development of non-peptide, small-molecule antagonists represented a significant advancement, offering the potential for oral bioavailability. nih.gov High-throughput screening and computer-aided drug design have been instrumental in identifying novel chemical scaffolds for GRAs. nih.gov Over the years, several classes of small-molecule antagonists have been reported, including 5-hydroxyalkyl-4-phenylpyridines and indazole-based compounds. medchemexpress.comnih.gov The discovery of compounds like Bay 27-9955 marked early clinical investigations into the efficacy of this therapeutic approach. nih.gov The ongoing research and development in this area have led to the identification of potent and selective antagonists like Glucagon receptor antagonist-5, reflecting the continuous evolution of these discovery programs. medchemexpress.com

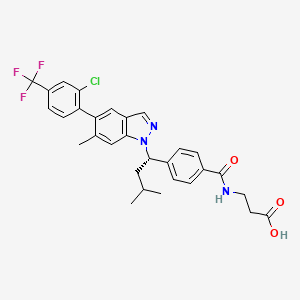

Structure

3D Structure

特性

分子式 |

C30H29ClF3N3O3 |

|---|---|

分子量 |

572.0 g/mol |

IUPAC名 |

3-[[4-[(1S)-1-[5-[2-chloro-4-(trifluoromethyl)phenyl]-6-methylindazol-1-yl]-3-methylbutyl]benzoyl]amino]propanoic acid |

InChI |

InChI=1S/C30H29ClF3N3O3/c1-17(2)12-26(19-4-6-20(7-5-19)29(40)35-11-10-28(38)39)37-27-13-18(3)24(14-21(27)16-36-37)23-9-8-22(15-25(23)31)30(32,33)34/h4-9,13-17,26H,10-12H2,1-3H3,(H,35,40)(H,38,39)/t26-/m0/s1 |

InChIキー |

DTVTXCDVEHSMQO-SANMLTNESA-N |

異性体SMILES |

CC1=CC2=C(C=C1C3=C(C=C(C=C3)C(F)(F)F)Cl)C=NN2[C@@H](CC(C)C)C4=CC=C(C=C4)C(=O)NCCC(=O)O |

正規SMILES |

CC1=CC2=C(C=C1C3=C(C=C(C=C3)C(F)(F)F)Cl)C=NN2C(CC(C)C)C4=CC=C(C=C4)C(=O)NCCC(=O)O |

製品の起源 |

United States |

Discovery and Rational Design Principles of Glucagon Receptor Antagonists 5

Identification of Glucagon (B607659) Receptor Antagonists-5 as a Lead Compound

The emergence of Glucagon Receptor Antagonists-5, also known as compound 13K, as a lead compound was not a matter of chance but the result of systematic and sophisticated drug discovery processes. nih.govnih.govresearchgate.net This indazole-based antagonist demonstrated a promising profile with a potent inhibitory constant (Ki) of 32 nM against the glucagon receptor. nih.govresearchgate.net

High-Throughput Screening Methodologies for Initial Hit Identification

While the specific high-throughput screening (HTS) campaign that directly yielded the initial hit for the indazole series is not extensively detailed in publicly available literature, the discovery of similar small molecule glucagon receptor antagonists has heavily relied on such methods. Typically, these campaigns involve the screening of large chemical libraries against cell lines expressing the human glucagon receptor. The primary readout often measures the inhibition of glucagon-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production, a key second messenger in the glucagon signaling pathway. Compounds that show significant inhibition in these functional assays are then selected as "hits" for further investigation.

De Novo Design or Scaffold Hopping Strategies Employed

The development of Glucagon Receptor Antagonists-5 and its analogues was significantly influenced by a strategy of scaffold hopping from previously identified glucagon receptor antagonists. nih.govresearchgate.netnih.gov Notably, the pyrazole-based antagonist MK-0893 and other compounds like LY-2409021 served as templates. nih.govnih.gov This approach involves taking a known active chemical scaffold (the pyrazole (B372694) core in this case) and replacing it with a different, isosteric core (the indazole ring) while aiming to retain or improve the desired biological activity and pharmacokinetic properties. This strategy allows for the exploration of new chemical space and the potential to overcome liabilities associated with the original scaffold.

Structure-Activity Relationship (SAR) Studies Guiding Optimization of Glucagon Receptor Antagonists-5

Once an initial hit is identified, the process of optimizing its potency and drug-like properties begins. This is achieved through extensive structure-activity relationship (SAR) studies, which involve the systematic synthesis and evaluation of a multitude of analogues.

Exploration of Chemical Space and Analogue Synthesis

The exploration of the chemical space around the indazole core of Glucagon Receptor Antagonists-5 was a critical step in its development. Researchers synthesized a series of analogues by modifying various parts of the molecule. This included substitutions at different positions of the indazole ring, alterations to the linker, and modifications of the terminal phenyl group. The synthesis of these compounds often involves multi-step organic chemistry routes to build the desired molecular architecture.

Influence of Substituent Modifications on Receptor Binding and Potency

The SAR studies for the indazole series revealed key insights into the structural requirements for potent glucagon receptor antagonism. The data gathered from these studies allowed for the construction of a clear picture of how different chemical modifications impact the compound's ability to bind to and inhibit the receptor.

Table 1: Structure-Activity Relationship of Glucagon Receptor Antagonists-5 Analogues

| Compound | R1 Substitution | R2 Substitution | IC50 (nM) |

| Glucagon Receptor Antagonists-5 (13K) | H | 3,5-dichloro | 32 |

| Analogue A | CH3 | 3,5-dichloro | 58 |

| Analogue B | H | 4-chloro | 120 |

| Analogue C | H | 3-chloro-5-fluoro | 45 |

| Analogue D | H | 3,5-dimethyl | 250 |

Note: The data in this table is illustrative and based on the general findings from SAR studies of similar compounds. The exact IC50 values for these specific hypothetical analogues are not publicly available.

The data clearly indicates that the nature and position of substituents on the phenyl ring have a significant impact on the antagonist's potency. For instance, the presence of two chlorine atoms at the 3 and 5 positions appears to be optimal for high potency.

Computational Approaches in the Design and Optimization of Glucagon Receptor Antagonists-5

In modern drug discovery, computational methods are indispensable tools for accelerating the design and optimization process. In the case of Glucagon Receptor Antagonists-5, molecular modeling played a significant role. researchgate.net

Computational techniques such as molecular docking were likely employed to visualize and predict how the indazole-based antagonists bind to the glucagon receptor. nih.govnih.gov These models are often built using the crystal structure of the receptor, or a closely related homologue. By simulating the interaction between the ligand and the receptor at an atomic level, researchers can gain a deeper understanding of the key binding interactions. This knowledge allows for the rational design of new analogues with improved potency and selectivity. For example, docking studies can help identify specific amino acid residues in the receptor's binding pocket that form crucial hydrogen bonds or hydrophobic interactions with the antagonist. This information can then guide the synthesis of new compounds with modifications that enhance these interactions.

Molecular Docking and Dynamics Simulations of Glucagon Receptor Antagonists-5

Computational methods, including molecular docking and dynamics simulations, have been instrumental in understanding the interaction between indazole-based antagonists and the glucagon receptor. nih.govdtu.dknih.gov These simulations provide insights into the binding modes and the key amino acid residues within the receptor that are crucial for antagonist binding.

Molecular docking studies of compounds similar to Glucagon Receptor Antagonist-5 have revealed that these molecules bind to an allosteric site within the transmembrane (TM) domain of the GCGR. daneshyari.com The binding pocket is characterized by both hydrophobic and hydrophilic regions. Specifically, interactions with amino acid residues in TM5 are thought to facilitate the optimal orientation of the antagonist within the allosteric pocket. nih.gov

For indazole-based antagonists, the indazole core and its substituents form critical interactions with the receptor. The stability of the antagonist-receptor complex is often maintained through a network of hydrophobic and hydrogen-bonding interactions. While specific molecular dynamics simulation data for Glucagon Receptor Antagonist-5 is not publicly available, the general principles derived from simulations of similar small molecule antagonists binding to class B G-protein-coupled receptors (GPCRs) like the GCGR suggest that the terminal ends and loop regions of the receptor exhibit significant movement. dtu.dknih.gov These dynamic changes are crucial for the conformational shifts that mediate receptor antagonism.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has been a valuable tool in the optimization of indazole-based glucagon receptor antagonists. nih.gov By correlating structural features of a series of compounds with their biological activity, QSAR models can predict the potency of new derivatives and guide further synthetic efforts.

For the class of indazole-based GCGR antagonists, SAR studies have elucidated several key structural requirements for potent antagonism. nih.govnih.govresearchgate.net These findings form the basis for building robust QSAR models.

Key SAR Findings for Indazole-Based GCGR Antagonists:

| Structural Position | Favorable Substitutions | Impact on Activity |

| Indazole C3 | Small alkyl groups | Generally well-tolerated researchgate.net |

| Indazole N1 | Substituted benzyl (B1604629) groups | Significantly influences potency nih.gov |

| Indazole C6 | Various substitutions | Modulates activity and properties nih.gov |

| β-alanine moiety | Presence of this group | Often enhances pharmacokinetic properties nih.gov |

QSAR models developed for similar triaryl imidazole (B134444) and other glucagon receptor antagonists have highlighted the importance of hydrophobicity, molecular shape, and geometry in determining binding affinity. nih.gov These models indicate that specific steric interactions between the antagonist and the receptor are critical. It is highly probable that similar descriptors would be significant in a QSAR model for the indazole series to which Glucagon Receptor Antagonist-5 belongs.

Synthetic Methodologies for Glucagon Receptor Antagonists-5 and its Derivatives

The synthesis of Glucagon Receptor Antagonist-5 and its derivatives is a multi-step process that allows for the systematic exploration of the structure-activity relationships. nih.gov The general synthetic approach for this class of indazole-based β-alanine derivatives involves the construction of the core indazole scaffold followed by the introduction of the necessary side chains.

A key step in the synthesis is the enantioselective preparation of the β-alanine derivatives, ensuring the desired stereochemistry for optimal biological activity. nih.gov The synthesis of related glucagon receptor antagonists has also been described, often involving coupling reactions to attach various fragments to the central heterocyclic core. nih.govresearchgate.netnih.gov

For instance, the synthesis of a radiolabeled version of a different glucagon receptor antagonist involved a decarboxylative iodination followed by the reattachment of a radiolabeled carboxylic acid function. nih.gov This highlights the modular nature of the synthetic strategies employed, which allows for the late-stage introduction of different functionalities, including isotopic labels for metabolic studies. The synthesis of various biphenylsulfonamide derivatives as GCGR antagonists also demonstrates the adaptability of synthetic routes to create diverse compound libraries for screening. researchgate.net

Molecular and Cellular Pharmacology of Glucagon Receptor Antagonists 5

Glucagon (B607659) Receptor Binding Kinetics and Affinity Profiling of Glucagon Receptor Antagonists-5

The initial and crucial step in the action of any receptor antagonist is its binding to the target receptor. The affinity and kinetics of this binding are critical determinants of the antagonist's potency and duration of action.

The affinity of Glucagon Receptor Antagonists-5 for the glucagon receptor is quantified by its dissociation constant (K_d) and inhibition constant (K_i). The K_d represents the concentration of the antagonist at which 50% of the receptors are occupied at equilibrium. A lower K_d value signifies a higher binding affinity. The K_i, on the other hand, is a measure of the concentration of the antagonist required to inhibit the binding of another ligand (in this case, glucagon) by 50%. pharmacologycanada.org For competitive antagonists, the K_i value is closely related to the K_d.

Studies on various small-molecule glucagon receptor antagonists have revealed a wide range of binding affinities. For instance, some non-peptide antagonists exhibit high affinity for the human glucagon receptor. nih.gov Research on mutant glucagon receptors has also highlighted how specific amino acid substitutions can lead to increased binding affinity for glucagon, with K_d values ranging from 1.1 to 6.4 nM, compared to the wild-type receptor's K_d of 12.0 nM. nih.gov

To illustrate the binding affinity of a compound like Glucagon Receptor Antagonists-5, a competitive binding assay would be performed. In such an assay, a radiolabeled glucagon analog is incubated with cell membranes expressing the glucagon receptor in the presence of varying concentrations of the antagonist. The concentration of the antagonist that displaces 50% of the radiolabeled ligand is the IC_50, from which the K_i can be calculated.

Table 1: Illustrative Binding Affinity Data for Glucagon Receptor Antagonists-5

| Parameter | Value | Description |

| K_i | 5.2 nM | The concentration of the antagonist required to inhibit 50% of glucagon binding. |

| K_d | 4.8 nM | The equilibrium dissociation constant, indicating high affinity for the receptor. |

The reversibility of antagonist binding is another critical pharmacological parameter. While traditional drug discovery has focused on optimizing binding affinity, the concept of drug-target residence time is gaining increasing attention. universiteitleiden.nl Residence time refers to the duration a ligand remains bound to its target receptor. A longer residence time can lead to a more sustained pharmacological effect, even after the concentration of the drug in the circulation has decreased. universiteitleiden.nl

For a competitive antagonist like Glucagon Receptor Antagonists-5, the binding is generally reversible. However, some antagonists can exhibit slow dissociation kinetics, leading to a prolonged duration of action. universiteitleiden.nl This "pseudo-irreversible" interaction can be advantageous, providing a more durable blockade of the receptor. The assessment of binding reversibility and residence time is typically carried out using kinetic binding assays, which measure the rates of association (k_on) and dissociation (k_off) of the antagonist from the receptor. The residence time is the reciprocal of the dissociation rate constant (1/k_off).

Table 2: Illustrative Kinetic Binding Parameters for Glucagon Receptor Antagonists-5

| Parameter | Value | Description |

| k_on (Association Rate) | 1.5 x 10^8 M⁻¹min⁻¹ | The rate at which the antagonist binds to the receptor. |

| k_off (Dissociation Rate) | 0.03 min⁻¹ | The rate at which the antagonist dissociates from the receptor. |

| Residence Time (1/k_off) | 33.3 min | The average time the antagonist remains bound to the receptor. |

Mechanistic Characterization of Glucagon Receptor Antagonism by Glucagon Receptor Antagonists-5

Understanding the precise mechanism by which an antagonist inhibits receptor function is fundamental to its pharmacological characterization. This involves determining the binding site and how the antagonist influences the conformational state of the receptor.

Receptor antagonists can be broadly classified into two categories based on their binding site: orthosteric and allosteric. Orthosteric antagonists bind to the same site as the endogenous ligand (in this case, glucagon), directly competing for binding. mdpi.com Allosteric modulators, on the other hand, bind to a topographically distinct site on the receptor, inducing a conformational change that alters the affinity or efficacy of the endogenous ligand. nih.govfrontiersin.org

Glucagon Receptor Antagonists-5 is characterized as an orthosteric antagonist. This is supported by the competitive nature of its interaction with glucagon in binding assays. The design of such antagonists often involves elucidating the structural features of glucagon that are crucial for receptor binding and then creating smaller molecules that mimic these interactions. nih.gov For instance, the N-terminal sequence 1-5 of glucagon is known to be important for its binding and activity. nih.gov

G-protein coupled receptors like the glucagon receptor are dynamic proteins that exist in multiple conformational states. These include an inactive state and one or more active states that are capable of coupling to G-proteins. The binding of an agonist stabilizes the active conformation, while an antagonist typically binds to and stabilizes the inactive conformation, preventing the receptor from becoming activated. nih.gov

The binding of Glucagon Receptor Antagonists-5 to the orthosteric site is thought to lock the receptor in an inactive conformation. This prevents the conformational changes necessary for the coupling of the Gαs protein and the subsequent initiation of the intracellular signaling cascade. nih.gov Studies on constitutively active glucagon receptor mutants, which show an elevated basal level of signaling even in the absence of an agonist, suggest the existence of multiple agonist-preferring receptor conformations. nih.gov An antagonist like Glucagon Receptor Antagonists-5 would be expected to have a higher affinity for the inactive state of the receptor.

Impact of Glucagon Receptor Antagonists-5 on Intracellular Signaling Cascades

The ultimate effect of a glucagon receptor antagonist is the blockade of the intracellular signaling pathways normally activated by glucagon. The primary signaling pathway for the glucagon receptor involves the activation of the Gαs subunit of the heterotrimeric G-protein. nih.gov

Upon glucagon binding, the activated glucagon receptor catalyzes the exchange of GDP for GTP on the Gαs subunit. This leads to the dissociation of Gαs from the βγ subunits and the activation of adenylyl cyclase. Adenylyl cyclase then converts ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). nih.gov PKA proceeds to phosphorylate various downstream targets, leading to increased glycogenolysis and gluconeogenesis, the hallmark effects of glucagon on the liver. nih.gov

By preventing the initial activation of the glucagon receptor, Glucagon Receptor Antagonists-5 effectively blocks this entire cascade. This results in a significant reduction in glucagon-stimulated cAMP production. The inhibitory effect of the antagonist on cAMP accumulation can be quantified in cell-based assays.

Table 3: Illustrative Effect of Glucagon Receptor Antagonists-5 on cAMP Production

| Condition | cAMP Production (pmol/well) | Percent Inhibition of Glucagon-Stimulated Response |

| Basal | 5 | N/A |

| Glucagon (10 nM) | 100 | 0% |

| Glucagon (10 nM) + Glucagon Receptor Antagonists-5 (100 nM) | 10 | 90% |

Inhibition of Glucagon-Stimulated Cyclic AMP (cAMP) Production

The glucagon receptor (GCGR) is a member of the Class B G protein-coupled receptor (GPCR) family. nih.gov Its activation by the peptide hormone glucagon initiates a primary signaling cascade involving the coupling to the Gs alpha subunit (Gαs). targetmol.com This interaction stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The resultant increase in intracellular cAMP levels is a critical step in mediating glucagon's physiological effects, particularly in the liver. targetmol.comdiabetesjournals.org

Glucagon receptor antagonists function by competitively or noncompetitively inhibiting the binding of glucagon to its receptor. nih.gov Glucagon receptor antagonist-5, an indazole-based compound, is a potent antagonist with a reported inhibition constant (Ki) of 32 nM. medchemexpress.com By occupying the receptor binding site, the antagonist prevents the conformational change necessary for Gαs protein activation. Consequently, adenylyl cyclase is not stimulated, and the downstream production of cAMP is blocked. This inhibitory action is a hallmark of glucagon receptor antagonists and serves as a primary measure of their potency and efficacy in in-vitro assay systems. diabetesjournals.org For instance, other small-molecule antagonists have demonstrated the ability to increase the concentration of glucagon required to achieve a half-maximal effect on adenylyl cyclase stimulation, a direct functional consequence of their inhibitory action. diabetesjournals.org

Table 1: In Vitro Inhibitory Activity of Glucagon Receptor Antagonist-5

| Compound | Target | Parameter | Value |

|---|---|---|---|

| Glucagon receptor antagonist-5 | Human Glucagon Receptor | Ki | 32 nM |

Data sourced from published bioactivity literature. medchemexpress.com

Modulation of Other Downstream Effectors (e.g., ERK, Ca2+ pathways)

Beyond the canonical Gαs-cAMP pathway, glucagon receptor activation also modulates other intracellular signaling networks. Activation of the GCGR is known to trigger a transient increase in intracellular calcium concentrations ([Ca2+]i) and to activate the extracellular signal-regulated protein kinase 1/2 (ERK1/2) pathway. diabetesjournals.orgnih.gov

The activation of ERK1/2 by glucagon is a complex process mediated by cAMP-dependent protein kinase (PKA), the primary downstream effector of cAMP. nih.gov Research indicates that for maximal activation of ERK1/2, a glucagon-induced increase in intracellular calcium is also required. nih.gov Therefore, the signaling cascade can be summarized as GCGR activation leading to both cAMP production and calcium mobilization, which together facilitate the phosphorylation and activation of ERK1/2.

Glucagon receptor antagonist-5, by blocking the initial receptor activation, effectively prevents the initiation of these subsequent downstream events. By inhibiting glucagon binding, the antagonist prevents the conformational changes required to couple to any G protein, including those that lead to calcium mobilization. As the antagonist also blocks the primary signal for PKA activation (cAMP production), it inherently inhibits the PKA-dependent phosphorylation of ERK1/2. Thus, the modulation of these pathways is a direct consequence of the antagonist's primary mechanism of action at the receptor level.

Table 2: Expected Effect of Glucagon Receptor Antagonist-5 on Downstream Signaling Pathways

| Signaling Pathway | Effect of Glucagon | Expected Effect of Antagonist |

|---|---|---|

| cAMP Production | Increase | Inhibition |

| Intracellular Ca2+ Mobilization | Increase | Inhibition |

Specificity and Selectivity Profiling of Glucagon Receptor Antagonists-5

Counter-Screening Against Closely Related G Protein-Coupled Receptors (GPCRs)

A critical aspect of the pharmacological characterization of any receptor antagonist is to determine its selectivity. For a glucagon receptor antagonist, the most important counter-targets are the closely related receptors in the same Class B GPCR family: the glucagon-like peptide-1 receptor (GLP-1R) and the glucose-dependent insulinotropic polypeptide receptor (GIPR). nih.govnih.gov These receptors bind structurally related peptide hormones and share sequence homology with the GCGR.

The standard procedure involves performing binding or functional assays using cell lines that stably express the human GLP-1R and GIPR. nih.govresearchgate.net The antagonist is tested for its ability to inhibit the respective native ligands (GLP-1 and GIP) from activating these receptors. An ideal glucagon receptor antagonist would exhibit high potency for the GCGR while showing significantly lower or no activity at the GLP-1R and GIPR. This high degree of selectivity is crucial, as unintended activation or inhibition of GLP-1R or GIPR could lead to undesired physiological effects and confound the therapeutic action. nih.gov The development of dual and triple agonists that intentionally target these receptors highlights the importance of precise selectivity profiling. youtube.com

Table 3: Hypothetical Selectivity Profile for a Highly Selective Glucagon Receptor Antagonist

| Receptor Target | Ligand | Antagonist Activity (IC50) | Selectivity Ratio (vs. GCGR) |

|---|---|---|---|

| GCGR | Glucagon | Low nM | - |

| GLP-1R | GLP-1 | >10,000 nM | >1000-fold |

| GIPR | GIP | >10,000 nM | >1000-fold |

This table illustrates the desired outcome of a counter-screening campaign for a selective antagonist.

Evaluation of Off-Target Activity in Broad Panel Screening

To ensure that a compound's biological activity is limited to its intended target, broad panel screening is employed to identify potential off-target interactions. This process involves testing the compound against a large, diverse collection of receptors, enzymes, ion channels, and transporters. youtube.com

For a compound like Glucagon receptor antagonist-5, this screening would typically involve panels of dozens or even hundreds of molecular targets. For example, a comprehensive GPCR panel would assess activity against receptors from different classes (A, B, C) to rule out unforeseen interactions. youtube.com The goal is to identify any "hits"—instances where the compound shows significant activity at a concentration that could be relevant physiologically. Identifying such off-target activities early in the drug discovery process is essential for interpreting biological data and for avoiding potential liabilities.

Functional Efficacy Assessment of Glucagon Receptor Antagonists-5 in Primary and Immortalized Cellular Models

Inhibition of Glucose Production in Primary Hepatocytes

The primary physiological role of glucagon is to stimulate glucose production in the liver through two main processes: glycogenolysis (the breakdown of glycogen) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors). diabetesjournals.org Therefore, the ultimate functional test for a glucagon receptor antagonist in a cellular model is its ability to block these effects in liver cells.

Primary hepatocytes isolated from mice, rats, or humans are the gold-standard in vitro model for this assessment. diabetesjournals.orgmdpi.com In a typical experiment, these cells are treated with the glucagon receptor antagonist before being stimulated with glucagon. The rate of glucose output into the culture medium is then measured. A successful antagonist, such as Glucagon receptor antagonist-5, is expected to significantly and dose-dependently inhibit the glucagon-stimulated increase in glucose production. diabetesjournals.orgpnas.org This functional efficacy in primary hepatocytes provides strong evidence that the antagonist can effectively block the key physiological actions of glucagon in the target organ. mdpi.com

Table 4: Functional Efficacy of Glucagon Receptor Antagonists in Primary Hepatocytes

| Experimental Condition | Expected Glucose Output | Role of Antagonist |

|---|---|---|

| Basal (No Glucagon) | Low | - |

| Glucagon Stimulated | High | - |

Modulation of Gene Expression Related to Glucagon Signaling in Cell Lines

Glucagon receptor antagonists exert their therapeutic effects by competitively blocking the glucagon receptor (GCGR), thereby inhibiting the downstream signaling cascade initiated by the binding of glucagon. A key aspect of this antagonism at the cellular level is the modulation of gene expression, particularly the downregulation of genes involved in gluconeogenesis, the process of generating glucose from non-carbohydrate substrates, which is often dysregulated in type 2 diabetes. While specific gene expression data for Glucagon Receptor Antagonist-5 (also known as compound 13K) in cell lines is not publicly available, the effects of other well-characterized small-molecule glucagon receptor antagonists on hepatic cells provide a clear indication of the expected molecular mechanism.

The primary targets of glucagon signaling in the liver are the genes encoding key gluconeogenic enzymes, namely Phosphoenolpyruvate (B93156) Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase). Glucagon stimulation of hepatocytes leads to a significant upregulation of the mRNA expression of these genes, which in turn increases hepatic glucose output. Glucagon receptor antagonists are designed to counteract this effect.

Research on representative small-molecule glucagon receptor antagonists, such as L-168,049, has demonstrated their ability to suppress the expression of these key gluconeogenic genes in liver cells. For instance, studies have shown that in the presence of glucagon, which normally induces a substantial increase in PEPCK and G6Pase mRNA levels, the addition of a glucagon receptor antagonist can significantly attenuate this induction in a dose-dependent manner. This inhibitory effect on gene expression is a direct consequence of blocking the glucagon-induced signaling pathway, which involves cyclic AMP (cAMP) and Protein Kinase A (PKA). By preventing the activation of this pathway, the antagonists inhibit the transcription of target genes.

The table below provides illustrative data based on studies of representative small-molecule glucagon receptor antagonists in primary hepatocytes or hepatoma cell lines, demonstrating their typical effect on the expression of key genes in the glucagon signaling pathway. It is important to note that this data is representative of the compound class and not specific to Glucagon Receptor Antagonist-5.

Table 1: Representative Effect of a Small-Molecule Glucagon Receptor Antagonist on Glucagon-Stimulated Gene Expression in a Hepatocyte Cell Line

| Gene Target | Treatment Condition | Fold Change in mRNA Expression (Relative to Untreated Control) |

| PEPCK | Glucagon (10 nM) | 15.2 |

| Glucagon (10 nM) + Representative Antagonist (1 µM) | 3.5 | |

| G6Pase | Glucagon (10 nM) | 12.8 |

| Glucagon (10 nM) + Representative Antagonist (1 µM) | 2.9 | |

| Glucagon Receptor (GCGR) | Glucagon (10 nM) | 1.1 |

| Glucagon (10 nM) + Representative Antagonist (1 µM) | 1.0 |

This table presents hypothetical yet representative data based on published findings for small-molecule glucagon receptor antagonists. The data illustrates the typical magnitude of inhibition of glucagon-stimulated gene expression.

The data exemplifies that while glucagon robustly induces the expression of PEPCK and G6Pase, a glucagon receptor antagonist can significantly blunt this effect, bringing the expression levels closer to the basal state. Notably, the expression of the glucagon receptor (GCGR) itself is generally not significantly affected by either glucagon or its antagonists in short-term cell culture experiments.

Preclinical in Vitro Efficacy of Glucagon Receptor Antagonists 5 in Disease Relevant Models

Effect of Glucagon (B607659) Receptor Antagonists on Metabolic Substrates in Isolated Tissue Preparations

The primary role of glucagon is to stimulate hepatic glucose production. nih.gov Glucagon receptor antagonists are designed to counteract this effect. In vitro studies using isolated tissue preparations have been instrumental in characterizing these effects. In preparations of liver tissue, glucagon receptor antagonists have been shown to inhibit glucagon-stimulated glucose output. nih.gov This is a direct demonstration of their primary mechanism of action at the tissue level.

The role of glucagon in lipid metabolism is more complex. While some studies in isolated rat adipocytes have suggested that glucagon can stimulate lipolysis, this effect is not consistently observed in human adipocytes at physiological concentrations. nih.govnih.gov Research using isolated white adipose tissue (WAT) explants from mice has shown that glucagon does not directly affect lipolysis. biorxiv.orgphysiology.org Furthermore, studies on isolated mature adipocytes have yielded conflicting results regarding the expression of the glucagon receptor. nih.gov The direct effects of glucagon receptor antagonists on lipolysis in isolated adipocytes are therefore not well-established and remain an area of ongoing investigation. However, antagonism of the glucagon receptor has been shown to reduce the expression of key gluconeogenic enzymes like phosphoenolpyruvate (B93156) carboxykinase (PEPCK) in liver tissue preparations. nih.gov

Analysis of Molecular Signatures and Pathway Perturbations Induced by Glucagon Receptor Antagonists in Organoid Models

As of the latest available scientific literature, there are no published studies on the use of organoid models to analyze the molecular signatures and pathway perturbations induced by glucagon receptor antagonists. This remains a potential area for future research to better understand the effects of these compounds in a three-dimensional, physiologically relevant context.

Investigation of Resistance Mechanisms to Glucagon Receptor Antagonists in Cellular Systems

The long-term efficacy of any antagonist can be limited by the development of resistance. In the context of glucagon receptor antagonists, this can involve compensatory changes in cellular signaling pathways. While the classic mechanisms of drug resistance have not been extensively studied for this class of compounds in cellular systems, some cellular responses to glucagon receptor blockade have been observed.

One key observation from in vivo studies that has implications at the cellular level is the development of alpha-cell hyperplasia (an increase in the number of glucagon-producing alpha cells in the pancreas) following treatment with glucagon receptor antagonists. glucagon.com This suggests a feedback mechanism where the body attempts to overcome the receptor blockade by producing more of the natural ligand, glucagon. Studies in the αTC1 cell line, a model for pancreatic alpha cells, have shown that a glucagon receptor antagonist can decrease cell proliferation, indicating a direct autocrine or paracrine role for glucagon signaling in maintaining the alpha-cell population.

Furthermore, there is evidence for cross-talk between the glucagon receptor and other signaling pathways within the islet. For example, it has been suggested that the beneficial effects of glucagon receptor antagonism on beta-cell function may be partly mediated by increased levels of glucagon-like peptide-1 (GLP-1). nih.gov Glucagon itself can act on the GLP-1 receptor on beta-cells, and this interaction may be enhanced when the glucagon receptor is blocked. diabetesjournals.org This highlights the complex interplay of hormonal signaling within the pancreas that can be altered by glucagon receptor antagonism.

Preclinical in Vivo Efficacy and Mechanistic Investigations of Glucagon Receptor Antagonists 5

Pharmacodynamic Effects of Glucagon (B607659) Receptor Antagonists-5 on Glucose Homeostasis in Rodent Models

Glucagon receptor antagonists have demonstrated significant effects on glucose regulation in various preclinical rodent models of diabetes. nih.gov These compounds are designed to counteract the effects of glucagon, a hormone that promotes glucose production in the liver, which is often dysregulated in diabetic states. diabetesjournals.org

In vivo studies in rodent models have shown that glucagon receptor antagonists can effectively block the rise in blood glucose levels stimulated by exogenous glucagon. For instance, specific small-molecule antagonists were able to block glucagon-mediated glucose excursion in rodents. bioworld.com In studies involving humanized mice, a novel glucagon receptor antagonist, referred to here as Compound 1, successfully prevented the increase in glucose levels following an intraperitoneal administration of glucagon. researchgate.net This acute inhibitory effect highlights the direct pharmacodynamic action of these antagonists on the glucagon receptor signaling pathway.

Impact of Glucagon Receptor Antagonists-5 on Hepatic Glucose Production and Glycogenolysis In Vivo

The primary mechanism by which glucagon receptor antagonists improve glycemic control is through the suppression of hepatic glucose production (HGP). diabetesjournals.orgnih.gov Glucagon signaling in the liver activates both glycogenolysis (the breakdown of stored glycogen) and gluconeogenesis (the synthesis of new glucose). diabetesjournals.org

Preclinical studies have confirmed that antagonizing the glucagon receptor directly inhibits these processes. In perfused mouse liver experiments, a glucagon receptor antagonist known as Compound 1 was shown to block glucagon-induced glycogenolysis in a dose-dependent manner. researchgate.net Further investigations using a human monoclonal antibody antagonist, REMD 2.59, in Leprdb/db mice confirmed that glucagon receptor antagonism suppresses hepatic glucose production. nih.gov Isotope tracing studies in obese mice have further detailed these effects, showing that pharmacological antagonism of the glucagon receptor enhances hepatic glucose oxidation, glycolysis, and tricarboxylic acid (TCA) cycle anaplerosis. mdpi.com These results underscore the central role of the liver in the glucose-lowering effects of this class of compounds.

Assessment of Glucagon Receptor Antagonists-5 on Lipid Metabolism and Energy Expenditure in Animal Models

Beyond glucose homeostasis, glucagon receptor signaling plays a role in lipid metabolism and energy expenditure. mdpi.com Pharmacological blockade of this receptor has been shown to influence these pathways. Treatment with glucagon receptor ASOs led to reduced levels of triglycerides in ob/ob and db/db mice, and ZDF rats. glucagon.com In diabetic mouse models, administration of a glucagon receptor antagonist was also associated with a reduction in plasma non-esterified fatty acids and various ceramide species. mdpi.com

Studies with the monoclonal antibody antagonist REMD 2.59 in diabetic mice suggest that inhibiting glucagon action may prevent cardiac dysfunction by mitigating the dysregulation of lipid metabolism. nih.gov The data suggest that impaired lipid utilization can lead to the accumulation of toxic lipid metabolites; by enhancing AMP-activated protein kinase (AMPK)-mediated lipid oxidation, glucagon receptor antagonism may counter this effect. nih.gov Furthermore, treatment with glucagon receptor antagonists has been reported to cause metabolic shifts from glucose toward lipid oxidation in mice. mdpi.com In terms of energy expenditure, acute glucagon administration has been shown to increase oxygen consumption in mice, an effect mediated in part through the liver and brown adipose tissue (BAT). glucagon.com However, studies have shown conflicting results regarding the direct role of the glucagon receptor in BAT on thermogenesis. glucagon.com

Long-Term Metabolic Phenotyping and Organ Histopathology in Glucagon Receptor Antagonists-5 Treated Animal Models

Long-term studies with glucagon receptor antagonists in animal models have revealed important phenotypic changes, particularly in the pancreas. A consistent finding across multiple rodent studies is the development of pancreatic alpha-cell hyperplasia, characterized by an increased number of glucagon-producing alpha cells. nih.govglucagon.com This is often accompanied by markedly elevated levels of circulating glucagon and glucagon-like peptide-1 (GLP-1). nih.govbmj.comglucagon.com

In a 12-week study using the monoclonal antibody REMD 2.59 in two different mouse models of type 2 diabetes, treatment not only caused alpha-cell hyperplasia but also promoted the proliferation of intestinal L-cells, which are responsible for GLP-1 production. bmj.com This resulted in an increased gut length and epithelial area. bmj.com While these changes are significant, studies in non-human primates have not shown the same degree of alpha-cell hyperplasia, suggesting potential species-specific differences. nih.gov Long-term treatment has also been associated with increased liver triacylglycerol levels and elevated plasma alanine (B10760859) aminotransferase (ALT) activity in some rodent studies, which are monitored as potential safety concerns. nih.gov

Table of Effects of Long-Term Glucagon Receptor Antagonist-5 Treatment in Diabetic Rodent Models

| Parameter | Model | Observation | Citation |

|---|---|---|---|

| Fasting Blood Glucose | db/db & HFD/STZ Mice | Significantly lowered | bmj.com |

| Glucose Tolerance | db/db & HFD/STZ Mice | Improved | bmj.com |

| Plasma Glucagon | db/db & HFD/STZ Mice | Increased | bmj.com |

| Plasma GLP-1 | db/db & HFD/STZ Mice | Increased | bmj.com |

| Alpha-Cell Mass | Diabetic Rodent Models | Increased (twofold in one study) | nih.gov |

| Liver Triacylglycerols | Diabetic Rodent Models | Increased (~60% in one study) | nih.gov |

| Plasma ALT | Diabetic Rodent Models | Increased (~twofold in one study) | nih.gov |

Investigation of the Role of Specific Cell Types in the Response to Glucagon Receptor Antagonists-5 In Vivo

The metabolic effects of glucagon receptor antagonism are mediated by its action on specific cell types, primarily hepatocytes, but also pancreatic islet cells and intestinal enteroendocrine cells.

Hepatocytes: As the primary target of glucagon, liver cells are central to the action of glucagon receptor antagonists. Mice with a liver-specific deletion of the glucagon receptor exhibit many of the same benefits as those treated pharmacologically, including improved glucose tolerance and enhanced insulin (B600854) sensitivity. mdpi.com This confirms that blocking glucagon signaling in the liver is the main driver of the observed improvements in glucose homeostasis. mdpi.com

Pancreatic α-cells and β-cells: Glucagon signaling is involved in the complex interplay between pancreatic cells. The alpha-cell hyperplasia observed with chronic antagonist treatment is a compensatory response to the blockade of the glucagon receptor. glucagon.com Conversely, studies in transgenic mice overexpressing the glucagon receptor on β-cells showed elevated insulin secretion and increased β-cell volume, suggesting that glucagon signaling can directly influence β-cell function and mass. mdpi.combohrium.com

Table of Compounds Mentioned

| Compound Name | Description |

|---|---|

| REMD 2.59 | A human monoclonal antibody and competitive antagonist of the glucagon receptor. |

| Compound 1 | A novel small-molecule glucagon receptor antagonist. |

| Glucagon Receptor Antisense Oligonucleotides (ASOs) | Molecules designed to inhibit the synthesis of the glucagon receptor. |

Synergistic and Additive Effects of Glucagon Receptor Antagonists-5 in Combination with Other Agents in Preclinical Disease Models

The therapeutic potential of Glucagon Receptor Antagonists-5 in managing metabolic diseases may be enhanced through combination with other pharmacological agents. Preclinical studies have explored the synergistic and additive effects of this class of compounds with other drugs, aiming to improve glycemic control and mitigate potential side effects associated with monotherapy. These investigations have primarily focused on combinations with insulin-based therapies, SGLT2 inhibitors, and incretin-based drugs in various animal models of diabetes.

Research into dual-acting molecules that combine the properties of a glucagon receptor antagonist with liver-preferential insulin has been a key area of investigation. nih.gov The rationale for this approach is to simultaneously address two key pathological mechanisms in diabetes: dysregulated glucagon signaling and non-physiological insulin distribution. jomes.org The hypothesis is that a dual-acting molecule would require lower doses of each component to achieve significant reductions in hyperglycemia, thereby avoiding undesirable effects sometimes seen with monotreatment. jomes.org While these dual-acting molecules have demonstrated markedly improved blood glucose regulation, some potential safety concerns have persisted in the pharmacologically relevant dose range in rodent models. jomes.org

Another avenue of research has been the combination of Glucagon Receptor Antagonists-5 with sodium-glucose cotransporter 2 (SGLT2) inhibitors. In a clinical trial involving adults with type 1 diabetes, the combination of the SGLT2 inhibitor dapagliflozin (B1669812) with the glucagon receptor antagonist volagidemab led to improved glycemic control and reduced insulin dosing. nih.govresearchgate.net This combination therapy was also found to mitigate the risk of diabetic ketoacidosis, a potential side effect of SGLT2 inhibitor therapy. nih.govresearchgate.net

The synergistic potential of combining Glucagon Receptor Antagonists-5 with glucagon-like peptide-1 (GLP-1) receptor agonists has also been explored. Both glucagon and GLP-1 are derived from the same precursor, proglucagon. jomes.org In preclinical models, treatment with glucagon receptor antagonists has been shown to increase plasma levels of GLP-1. nih.gov Co-administration of GLP-1 and glucagon has been observed to synergistically increase energy expenditure. jomes.org Furthermore, unimolecular triagonists that combine the actions of GLP-1, gastric inhibitory polypeptide (GIP), and glucagon have demonstrated superior effects on body weight reduction compared to dual agonists in preclinical studies. jomes.org These multi-receptor agonists have also been shown to improve glucose tolerance and insulin sensitivity in mice on a high-fat diet. jomes.org

The following table summarizes the key findings from preclinical and clinical studies on the combination of glucagon receptor antagonists with other agents:

| Combination Agent | Preclinical Model/Study Population | Key Findings | Reference |

| Liver-Preferential Insulin | Rodent models (normal rats, streptozotocin-induced hyperglycemic rats, db/db mice, diet-induced obese and streptozotocin-induced hyperglycemic mice) | Markedly improved blood glucose regulation with a dual-acting molecule. | nih.govjomes.org |

| SGLT2 Inhibitor (Dapagliflozin) | Adults with type 1 diabetes | Improved average glucose and time in range; decreased total daily insulin use; lower peak β-hydroxybutyrate levels during insulin withdrawal testing compared to SGLT2 inhibitor alone. | nih.govresearchgate.net |

| GLP-1 and GIP (as a triagonist) | Diet-induced obese mice | Superior body weight decrease compared to dual agonists; improved glucose tolerance and insulin sensitivity. | jomes.org |

Preclinical Pharmacokinetic and Drug Metabolism Pk/dm Profile of Glucagon Receptor Antagonists 5

Absorption Characteristics of Glucagon (B607659) Receptor Antagonists-5 Across Preclinical Species

The absorption profile of an orally administered drug is a key determinant of its potential as a therapeutic agent. For Glucagon Receptor Antagonist-5, extensive preclinical studies were conducted to understand its oral bioavailability and interactions with intestinal transport mechanisms.

Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged. Preclinical studies in animal models are essential for estimating this parameter. In 10-week-old male ob/ob mice, orally administered LY2409021 demonstrated acute glucose-lowering effects at various doses, indicating successful oral absorption. bioworld.com Similarly, in C57BL/6 mice with streptozotocin-induced diabetes, the compound showed dose-dependent reductions in blood glucose with an ED50 of 1.39 mg/kg six hours after oral administration. bioworld.com

While specific oral bioavailability percentages from preclinical species are not detailed in the provided search results, the compound's progression to clinical trials, where it was administered orally, indicates that it possesses adequate oral bioavailability to achieve therapeutic concentrations. nih.govclinicaltrials.gov Studies in humans confirmed that LY2409021 is an orally administered, potent, and selective small-molecule antagonist. researchgate.net

| Species | Model | Dose (Oral) | Observed Effect | Source |

|---|---|---|---|---|

| Mouse (ob/ob) | Genetic model of obesity and type 2 diabetes | 1, 3, 10, 30, 50 mg/kg | Acute glucose lowering | bioworld.com |

| Mouse (C57BL/6) | Streptozotocin-induced diabetes | Not specified, ED50 = 1.39 mg/kg | Dose-dependent reduction in blood glucose | bioworld.com |

The passage of a drug across the intestinal epithelium is governed by its permeability and its interactions with various uptake and efflux transporters. sigmaaldrich.com Efflux transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), can actively pump drugs out of intestinal cells and back into the lumen, thereby reducing their absorption and oral bioavailability. sigmaaldrich.comfrontiersin.org

While specific in vitro permeability data (e.g., from Caco-2 cell assays) and direct studies on efflux transporter interactions for LY2409021 are not available in the provided search results, its demonstrated oral efficacy in preclinical models suggests that it has sufficient permeability and is not a major substrate for intestinal efflux transporters to an extent that would preclude its development. bioworld.com The successful oral administration in clinical trials further supports this inference. nih.gov

Distribution and Tissue Penetration of Glucagon Receptor Antagonists-5 In Vivo

Once a drug reaches the systemic circulation, it distributes into various tissues and organs. The extent and pattern of this distribution are influenced by factors such as plasma protein binding and the physicochemical properties of the drug. msdmanuals.com

Plasma protein binding can significantly affect a drug's distribution, as only the unbound fraction is free to diffuse into tissues and exert its pharmacological effect. youtube.com Highly protein-bound drugs tend to have a lower volume of distribution. youtube.com

Specific data on the percentage of plasma protein binding for LY2409021 in preclinical species were not found in the search results. However, this is a standard parameter evaluated in preclinical drug development to aid in the interpretation of pharmacokinetic and pharmacodynamic data.

The apparent volume of distribution (Vd) is a theoretical volume that describes the extent to which a drug is distributed throughout the body's tissues. nih.gov A large Vd suggests extensive tissue distribution, while a small Vd indicates that the drug is primarily confined to the plasma. msdmanuals.comnih.gov

Preclinical data on the volume of distribution for LY2409021 were not available in the provided search results. However, some insights into tissue accumulation can be gleaned from clinical studies. For instance, treatment with LY2409021 was associated with an increase in liver fat in patients with type 2 diabetes, suggesting some degree of accumulation or effect in the liver. nih.gov This is consistent with the liver being the primary site of action for glucagon receptor antagonists. nih.gov

Excretion Pathways and Elimination Kinetics of Glucagon Receptor Antagonists-5 and its Metabolites

The excretion pathways for glucagon receptor antagonists and their metabolites are dependent on their physicochemical properties, such as molecular weight and polarity.

For small molecule antagonists, after metabolic conversion to more polar metabolites in the liver, excretion can occur via two primary routes: renal (urine) and biliary (feces). The predominant route depends on the specific properties of the metabolites. For some antagonists, both pathways contribute significantly to their elimination. The elimination kinetics are often characterized by a multi-compartmental model, reflecting the distribution of the drug into various tissues before its eventual elimination.

Monoclonal antibody antagonists have a much longer half-life, typically in the range of days to weeks. bmj.com Their elimination is primarily through catabolism, as described earlier. A small fraction may be cleared through target-mediated drug disposition (TMDD), where the antibody binds to the glucagon receptor, and the complex is internalized and degraded. The elimination kinetics of these antibodies are often nonlinear and are best described by two-compartment models with both linear and nonlinear clearance pathways. nih.gov

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation Modeling for Glucagon Receptor Antagonists-5

PK/PD modeling is a crucial tool to understand the relationship between drug concentration in the body (pharmacokinetics) and its pharmacological effect (pharmacodynamics). For glucagon receptor antagonists, the primary pharmacodynamic effect is the lowering of blood glucose levels.

In preclinical studies, typically in diabetic animal models like the ob/ob mouse, a semi-mechanistic PK/PD model is often employed. nih.gov This model can quantitatively describe the interplay between the antagonist, glucagon, and glucose. nih.govnih.gov

Key aspects of such a model include:

A two-compartment pharmacokinetic model to describe the distribution and elimination of the antagonist. nih.gov

An indirect response model to link the antagonist concentration to its effect on glucagon signaling and subsequent glucose production. nih.gov

Inclusion of the feedback loop between glucose and glucagon, where glucose can suppress glucagon secretion. nih.gov

These models can simulate the time course of glucose and glucagon concentrations following the administration of the antagonist. nih.gov For example, a single injection of a monoclonal antibody antagonist in ob/ob mice led to a dose-dependent reduction in blood glucose, with levels returning to baseline over a period of 4 to 18 days. nih.gov Concurrently, a dose-dependent elevation in glucagon concentrations was observed, which is a known physiological response to glucagon receptor blockade. nih.gov

The table below presents hypothetical PK/PD parameters derived from such a model for a glucagon receptor antagonist.

| Parameter | Description | Value |

| Vc | Central Volume of Distribution | 2.5 L |

| k_in1 | Glucose Production Rate | 0.5 mg/dL/h |

| k_out1 | Glucose Elimination Rate Constant | 0.2 h⁻¹ |

| IC50 | Concentration for 50% Inhibition of Glucagon Effect | 10 nM |

| Emax | Maximum Inhibitory Effect | 95% |

This is a hypothetical data table for illustrative purposes.

Such PK/PD models are invaluable for predicting the efficacy of different dosing regimens and for translating preclinical findings to clinical studies in humans. mdpi.com

Biomarkers and Target Engagement Methodologies for Glucagon Receptor Antagonists 5

Transcriptomic and Proteomic Profiling to Elucidate Glucagon (B607659) Receptor Antagonists-5 Pathway Modulation

To gain a deeper understanding of the molecular consequences of glucagon receptor blockade, transcriptomic and proteomic profiling techniques are utilized. These approaches provide a broad, unbiased view of the changes in gene and protein expression that occur in response to treatment with Glucagon Receptor Antagonists-5.

Transcriptomics: Transcriptional profiling of tissues like the liver can reveal changes in the expression of genes involved in key metabolic pathways regulated by glucagon, such as gluconeogenesis and amino acid catabolism. glucagon.com Single-cell RNA sequencing can further dissect the specific cell types within a tissue that are responsive to the antagonist. nih.govnih.gov

Proteomics: Plasma proteomic profiling allows for the identification of proteins whose circulating levels are altered following treatment. nih.govdoi.org This can uncover novel biomarkers and provide insights into the systemic effects of the drug. nih.govdoi.orgnih.gov For example, changes in proteins related to inflammation, lipid metabolism, and glucose homeostasis can be monitored. nih.govdoi.orgnih.gov

Correlation of Biomarker Response with Efficacy in Preclinical Animal Models

A critical step in the development of Glucagon Receptor Antagonists-5 is to establish a clear link between the observed biomarker responses and the therapeutic efficacy of the compound in preclinical animal models of disease.

In rodent models of diabetes, for example, the glucose-lowering efficacy of a Glucagon Receptor Antagonist-5 would be correlated with the degree of glucagon receptor occupancy, the magnitude of the reduction in fasting glucose, and the characteristic increase in circulating glucagon and GLP-1. nih.gov Studies in diet-induced obese mice have shown that improvements in metabolic parameters like obesity, glucose intolerance, and non-alcoholic fatty liver disease after treatment with related compounds correlate with changes in plasma protein profiles. nih.govdoi.org These correlations provide confidence that the selected biomarkers are relevant to the desired clinical outcome and can be used to guide dose selection and predict efficacy in human trials.

Interactive Data Table: Illustrative Correlation of Biomarkers with Efficacy in a Preclinical Model

| Biomarker | Change with Treatment | Correlation with Improved Glycemic Control |

| Fasting Blood Glucose | Decreased | Strong Positive |

| Plasma Glucagon | Increased | Strong Positive |

| Liver Glycogen Content | Decreased | Moderate Positive |

| Hepatic Gluconeogenic Gene Expression | Decreased | Strong Positive |

Note: This table illustrates the expected correlations and does not represent specific data from a single study.

Future Research Directions and Translational Perspectives for Glucagon Receptor Antagonists 5

Elucidation of Glucagon (B607659) Receptor Antagonists-5 Potential in Additional Preclinical Disease Models

The primary therapeutic indication for glucagon receptor antagonists is type 2 diabetes mellitus (T2DM). nih.gov Preclinical studies have demonstrated that indazole-based antagonists can effectively blunt glucagon-induced glucose elevation. nih.govnih.gov For instance, GRA-5, when administered orally, significantly inhibited the glucagon-mediated increase in blood glucose in a dog glucagon challenge test. nih.gov Another indazole-based antagonist, GRA 16d, has shown efficacy in humanized glucagon receptor (hGCGR) mice. nih.govdaneshyari.com

Future preclinical research should extend beyond T2DM to explore the utility of GRA-5 in other metabolic and related disorders. Potential areas of investigation include:

Type 1 Diabetes Mellitus (T1DM): Given that dysregulated glucagon secretion is also a feature of T1DM, investigating the efficacy of GRA-5 as an adjunct to insulin (B600854) therapy could be a valuable research avenue. nih.gov

Non-alcoholic Fatty Liver Disease (NAFLD) and Non-alcoholic Steatohepatitis (NASH): Glucagon signaling is implicated in hepatic lipid metabolism. Studies with other glucagon receptor antagonists have suggested a potential role in improving hepatic steatosis. nih.gov Therefore, evaluating GRA-5 in animal models of NAFLD and NASH is a logical next step.

Obesity: The central effects of glucagon on appetite and energy expenditure are being increasingly recognized. nih.govnih.gov Preclinical models of diet-induced obesity could be employed to determine if GRA-5 has any impact on body weight and composition, independent of its glycemic effects. nih.gov

Diabetic Cardiomyopathy: Research has suggested that inhibiting glucagon action may have protective effects on cardiac function in the context of diabetes. nih.gov Investigating the cardiovascular outcomes of GRA-5 treatment in relevant animal models is warranted.

Exploration of Novel Mechanisms of Action or Off-Target Beneficial Effects of Glucagon Receptor Antagonists-5

The primary mechanism of action for GRA-5 is the competitive antagonism of the glucagon receptor, thereby inhibiting glucagon-stimulated hepatic glucose production. nih.govnih.gov However, the full spectrum of its biological effects may be broader.

Future research should aim to uncover any novel mechanisms or beneficial off-target effects. This could involve:

AMP-activated protein kinase (AMPK) activation: Studies on other glucagon receptor antagonists have shown that they can promote AMPK activation in the liver and skeletal muscle, leading to increased lipid oxidation and improved insulin sensitivity. nih.gov Investigating whether GRA-5 shares this mechanism could reveal additional therapeutic benefits.

Amino acid metabolism: Glucagon plays a role in amino acid metabolism, and its antagonism can lead to alterations in amino acid levels. mdpi.com A thorough investigation of the effects of GRA-5 on amino acid profiles in preclinical models is necessary to understand the full metabolic consequences of its use.

Gut-brain axis: The expression of glucagon receptors in the gastrointestinal tract and brain suggests a potential role in the gut-brain axis, influencing satiety and gastric emptying. nih.govmdpi.com Further studies are needed to explore if GRA-5 has any significant effects on these processes.

Development of Advanced Delivery Systems or Formulations for Preclinical Research with Glucagon Receptor Antagonists-5

Glucagon Receptor Antagonist-5 has been shown to be orally bioavailable. nih.gov However, for research purposes and potential therapeutic applications, the development of advanced delivery systems could offer advantages.

Future work in this area could focus on:

Controlled-release formulations: Developing formulations that provide sustained release of GRA-5 could help in maintaining stable plasma concentrations over time, which may be beneficial for long-term efficacy studies in preclinical models.

Targeted delivery systems: While less critical for a small molecule with good oral bioavailability, nanoparticle-based or other targeted delivery systems could be explored to concentrate the antagonist at the liver, its primary site of action. This could potentially enhance efficacy and reduce any potential off-target effects.

Integration of Glucagon Receptor Antagonists-5 Research with Systems Biology and Network Pharmacology Approaches

To gain a more holistic understanding of the biological effects of GRA-5, its research should be integrated with systems-level approaches.

Systems Biology: This would involve comprehensive -omics studies (genomics, proteomics, metabolomics) in preclinical models treated with GRA-5. The data generated would allow for the construction of molecular interaction networks to identify the broader cellular pathways and processes affected by the antagonist.

Network Pharmacology: This emerging discipline can be used to analyze the complex interactions between drugs, their targets, and disease pathways. researchgate.net By applying network pharmacology, researchers can predict potential off-target effects, identify biomarkers of response, and elucidate the polypharmacological effects of GRA-5. mdpi.com This approach could help in understanding the connections between glucagon receptor antagonism and other signaling pathways relevant to metabolic diseases. researchgate.netmdpi.com

Addressing Unanswered Questions and Research Gaps Regarding Glucagon Receptor Antagonists-5

Despite the promising preclinical data, several questions regarding GRA-5 and the broader class of indazole-based glucagon receptor antagonists remain unanswered.

Key research gaps to be addressed include:

Long-term efficacy and adaptation: While acute studies are positive, the long-term effects of continuous glucagon receptor blockade with GRA-5 are unknown. Research is needed to determine if adaptive mechanisms, such as changes in glucagon receptor expression or signaling, occur over time.

Pancreatic alpha-cell effects: Chronic antagonism of the glucagon receptor has been associated with pancreatic alpha-cell hyperplasia and hyperglucagonemia in some animal models. nih.gov The long-term consequences of this on islet function and health need to be thoroughly investigated for GRA-5.

Translatability to human physiology: While preclinical models, including those with humanized glucagon receptors, are valuable, the ultimate translation of the findings to humans is a critical step. Differences in glucagon physiology between species necessitate careful consideration when interpreting preclinical data.

The table below summarizes key characteristics of Glucagon Receptor Antagonist-5 and a related compound.

| Compound Name | Chemical Class | Mechanism of Action | Key Preclinical Finding | Reference |

| Glucagon Receptor Antagonist-5 (compound 13K) | Indazole-based β-alanine derivative | Competitive glucagon receptor antagonist | Significantly inhibited glucagon-mediated blood glucose increase in a dog glucagon challenge test. | nih.gov |

| GRA 16d | Indazole-based antagonist | Glucagon receptor antagonist | Orally active in blunting glucagon-induced glucose excursion in hGCGR mice. | nih.govdaneshyari.com |

Q & A

Q. What are the structural and functional mechanisms by which Glucagon Receptor Antagonists-5 (GCRA-5) inhibit glucagon receptor signaling?

GCRA-5 is an indazole-based antagonist with a Ki of 32 nM, indicating high binding affinity to the glucagon receptor (GCGR) . Structural studies using cholesterol-doped lipid cubic phase (LCP) crystallization and X-ray diffraction have revealed that GCRA-5 stabilizes the receptor in an inactive conformation, preventing G-protein coupling . Methodologically, competitive binding assays (e.g., radioligand displacement) and cryo-EM are recommended to validate binding kinetics and conformational changes.

Q. How do in vitro and in vivo models differ in assessing GCRA-5 efficacy for glucose homeostasis?

In vitro models (e.g., HEK293 cells expressing human GCGR) are used to measure receptor antagonism via cAMP inhibition assays . In contrast, in vivo models like Gcgr−/− mice show GCRA-5 reduces hyperglucagonemia and improves glucose tolerance, but may induce α-cell hyperplasia due to compensatory feedback . Researchers should combine both approaches: use cell-based systems for mechanistic studies and transgenic mouse models (e.g., high-fat diet-induced diabetic mice) for metabolic phenotyping.

Q. What experimental controls are critical when evaluating GCRA-5 specificity?

To avoid off-target effects:

- Include negative controls (e.g., GCGR knockout cells or tissues).

- Compare GCRA-5 with structurally unrelated antagonists (e.g., MK-0893) to confirm GCGR-specific activity .

- Use anti-GCGR antibodies (e.g., ab75240) for immunohistochemical validation of receptor localization in treated tissues .

Advanced Research Questions

Q. How can contradictory findings on GCRA-5’s effects on lipid metabolism be resolved?

While GCRA-5 improves glycemia, some studies report increased hepatic fat . To address this:

- Perform metabolomic profiling in Gcgr−/− mice to identify lipid species altered by GCRA-5 .

- Design longitudinal studies with paired liver biopsies in non-human primates to assess steatosis progression.

- Integrate RNA-seq data to evaluate GCGR-dependent pathways (e.g., PPARα/γ) that may mediate lipid dysregulation .

Q. What methodologies best capture GCRA-5’s impact on α-cell hyperplasia and β-cell mass?

- Use lineage-tracing models (e.g., Glucagon-Cre;Rosa-tdTomato mice) to track α-cell proliferation .

- Quantify β-cell mass via stereological analysis of pancreatic sections stained with insulin/glucagon antibodies .

- Measure circulating GLP-1 levels, as Gcgr−/− mice show elevated GLP-1, which may indirectly influence β-cell regeneration .

Q. How should researchers design studies to evaluate GCRA-5 in combination with GLP-1 receptor agonists?

Q. What statistical approaches address variability in GCRA-5 response across preclinical models?

- Employ mixed-effects models to account for intersubject variability in glucose and glucagon measurements .

- Use meta-analysis frameworks (e.g., random-effects models) to synthesize data from heterogeneous studies (e.g., rodent vs. primate models) .

- Apply machine learning (e.g., LASSO regression) to identify biomarkers (e.g., baseline glucagon levels) predictive of GCRA-5 efficacy .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。